molecular formula C10H4F6N2O2 B8406232 2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)-

2,3-Quinoxalinedione, 1,4-dihydro-5,7-bis(trifluoromethyl)-

Cat. No. B8406232
M. Wt: 298.14 g/mol
InChI Key: HRROTSCWLAUBQZ-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

A mixture of 1,2-diamino-3,5-bis(trifluoromethyl)aniline (94 mg, 0.38 mmol) and oxalic acid dihydrate (53 mg, 0.42 mmol, used as received) in 4N HCl (2 mL) was refluxed at 120°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the liquid layer was removed. The yellow solid was washed by cold water (2×2 mL), collected by filtration, and dried at 60° C. under reduced pressure for 2 h, affording 45 mg of crude 5,7-bis(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione (40%) as a yellow powder. The crude compound was dissolved in 1N NaOH (6 mL) and filtered. The filtrate was acidified to pH=5, affording 23 mg of pure 5,7-bis(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione. Mp: 305°-8° C. (dec. from 295° C.). IR (KBr, cm-1) 3421, 3235, 1749, 1690, 1631. 1H NMR (DMSO-d6): δ7.654 (s, 1H); 7.687 (s, 1H); 11.584 (s, 1H); 12.311 (s, 1H). HRMS: calcd for C10F6H4N2O2 (M+) m/z: 298.0176; found: 298.0170.
Name
1,2-diamino-3,5-bis(trifluoromethyl)aniline
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1([CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([C:13]([F:16])([F:15])[F:14])[CH:4]1[NH2:17])[NH2:3].O.O.[C:20](O)(=[O:24])[C:21](O)=[O:22]>Cl>[F:14][C:13]([F:16])([F:15])[C:5]1[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=[C:2]2[C:4]=1[NH:17][C:20](=[O:24])[C:21](=[O:22])[NH:3]2 |f:1.2.3|

Inputs

Step One
Name
1,2-diamino-3,5-bis(trifluoromethyl)aniline
Quantity
94 mg
Type
reactant
Smiles
NC1(N)C(C(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Name
Quantity
53 mg
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 120°-5° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the liquid layer was removed
WASH
Type
WASH
Details
The yellow solid was washed by cold water (2×2 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2NC(C(NC2=CC(=C1)C(F)(F)F)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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